2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
描述
属性
IUPAC Name |
2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-16(24-17(22-12)25-7-2-3-8-25)27-11-15(26)23-14-6-4-5-13(10-14)18(19,20)21/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXJNQMUCFBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved by reacting 2-chloro-6-methylpyrimidine with pyrrolidine under basic conditions to form 6-methyl-2-(pyrrolidin-1-yl)pyrimidine.
Introduction of the acetamide moiety: The intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield.
Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Antifungal Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit promising antifungal properties. For instance, research highlighted that several trifluoromethyl pyrimidine derivatives, including those similar to the compound , demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 µg/ml .
Table 1: Antifungal Activity of Pyrimidine Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound A | B. cinerea | 96.76 |
| Compound B | S. sclerotiorum | 82.73 |
| Compound C | P. oryzae | 63.91 |
This data suggests that the compound could serve as a lead for the development of new antifungal agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that similar trifluoromethyl pyrimidine derivatives exhibit moderate anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µg/ml) | Comparison Drug |
|---|---|---|
| PC3 | 5 | Doxorubicin |
| K562 | 5 | Doxorubicin |
| HeLa | 5 | Doxorubicin |
| A549 | 5 | Doxorubicin |
This highlights the potential of the compound in cancer therapeutics, warranting further investigation into its mechanisms of action.
Insecticidal Activity
Insecticidal properties have also been noted for related compounds. Research indicates that some trifluoromethyl pyrimidine derivatives show moderate insecticidal activity against agricultural pests like Mythimna separata and Spodoptera frugiperda, although these activities were found to be less effective than conventional insecticides like chlorantraniliprole .
Case Studies
Case Study 1: Antifungal Activity Evaluation
A study synthesized several trifluoromethyl pyrimidine derivatives and tested their antifungal efficacy against multiple fungal strains. The results indicated that specific compounds exhibited inhibition rates comparable to established antifungal agents, suggesting their potential as effective treatments in agricultural settings.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of similar compounds through multicellular spheroid assays. The findings revealed that certain derivatives significantly inhibited tumor growth in xenograft models, indicating their potential for further development as anticancer therapies.
作用机制
The mechanism of action of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Pyrimidine Ring Modifications
Pyrrolidin-1-yl vs. Piperidin-1-yl Substituents :
- Target Compound : 2-(pyrrolidin-1-yl) substitution (5-membered ring) may enhance conformational flexibility compared to the 6-membered piperidin-1-yl analog (: 2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide). Piperidine analogs often exhibit stronger binding to rigid enzyme pockets due to reduced ring strain .
- Impact : Pyrrolidine derivatives may exhibit faster metabolic clearance due to smaller ring size, as seen in PROTACs with similar scaffolds .
Methyl Group at Position 6 :
Acetamide Linker and Aromatic Substitutions
- Trifluoromethyl Position on Phenyl Ring: Target Compound: 3-(trifluoromethyl)phenyl group (meta position) vs. 2-(trifluoromethyl)phenyl in . Meta-substitution may improve solubility compared to ortho-substitution, which is sterically hindered . Biological Relevance: The 3-(trifluoromethyl)phenyl group is prevalent in MNK inhibitors (e.g., : N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)acetamide), where it enhances target affinity .
- Alternative Aromatic Groups: 4-Chlorophenyl (: N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide): Chlorine’s electronegativity may increase binding interactions but reduce metabolic stability compared to trifluoromethyl . Thieno[3,2-d]pyrimidinyl (: 2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide): The fused thiophene ring enhances π-π stacking but increases molecular weight (~500 Da vs. ~400 Da for the target compound) .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and LogP
- The target compound’s lower molecular weight and LogP suggest better bioavailability than bulkier analogs .
Metabolic Stability
- The trifluoromethyl group in the target compound resists oxidative metabolism compared to chlorophenyl or morpholino derivatives () .
Key Research Findings
PROTAC Applications : Pyrimidine-based acetamides are used in PROTACs for degrading tissue transglutaminase (TG2), with pyrrolidin-1-yl analogs showing moderate degradation efficiency (DC₅₀ ~100 nM) .
Kinase Inhibition : MNK inhibitors with 3-(trifluoromethyl)phenyl groups (e.g., ) exhibit IC₅₀ values <100 nM, highlighting the pharmacophore’s significance .
生物活性
The compound 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide , a synthetic organic molecule, has garnered attention in pharmaceutical research due to its potential biological activities. Its structure includes a pyrimidine core, which is critical for its interaction with biological targets, and a trifluoromethyl-substituted phenyl group that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.4 g/mol. The presence of functional groups such as the pyrrolidine and trifluoromethyl groups contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapeutics. The following sections detail specific activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Notably, it has shown promise in inhibiting cancer cell proliferation through various mechanisms:
-
Cell Line Studies :
- In vitro assays demonstrated significant inhibitory effects on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- A study reported an IC50 value of 5.85 µM against certain benzamide derivatives, suggesting that similar compounds could enhance efficacy against resistant cancer cells .
- Mechanisms of Action :
Enzymatic Interactions
The compound's interaction with specific enzymes is critical for its biological activity:
- Kinase Inhibition : Preliminary data suggest that it may inhibit kinases associated with cancer progression, which could lead to a reduction in tumor growth and metastasis .
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on MCF-7 Cells :
- Inhibition of PARP1 :
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and other related structures:
| Compound Name | Structural Features | IC50 Value | Unique Properties |
|---|---|---|---|
| Compound A | Trifluoromethyl group | 5.85 µM | Enhanced solubility |
| Compound B | Pyrrolidine substitution | 3.0 µM | Stronger apoptosis induction |
| Compound C | Ethoxy substitution | 4.53 µM | Different pharmacokinetic profile |
常见问题
Q. What are the key synthetic pathways for 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Substitution reactions to functionalize the pyrimidine core. For example, introducing pyrrolidine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2 : Formation of the acetamide linkage through condensation of intermediates (e.g., using cyanoacetic acid with a condensing agent like EDCI in dichloromethane) .
- Optimization : Yield and purity depend on solvent choice (e.g., NMP for high-temperature reactions) and purification methods (column chromatography with CH₂Cl₂/MeOH gradients) .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, pyrrolidine protons appear as multiplet signals at δ 1.8–2.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 422.16 for C₂₁H₂₃F₃N₄O₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to evaluate effects on target binding .
- Pyrimidine Core Modifications : Test analogs with piperidine instead of pyrrolidine to assess steric/electronic impacts on enzymatic inhibition .
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays, comparing results to control compounds .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to determine binding constants (Kd) and catalytic inhibition rates (kᵢₙₕ) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, validated by mutagenesis studies .
- Cellular Target Engagement : Employ thermal shift assays (TSA) to confirm target binding in lysates or live-cell imaging with fluorescent probes .
Q. How can in vivo efficacy and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Animal Models : Administer the compound (e.g., 10–50 mg/kg oral dose) in disease-relevant models (e.g., xenografts for oncology) and monitor tumor growth inhibition .
- PK Profiling : Collect plasma samples at intervals (0–24 hr) post-dose for LC-MS/MS analysis to determine bioavailability, half-life (t₁/₂), and clearance .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify major metabolites via HRMS/MS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
